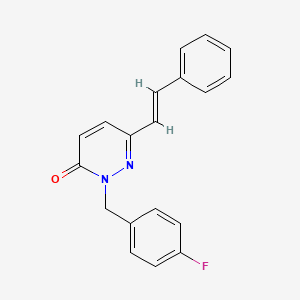

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone

Description

2-(4-Fluorobenzyl)-6-styryl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a 4-fluorobenzyl group at position 2 and a styryl (vinylbenzene) substituent at position 6 of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often studied for their diverse pharmacological activities, including anti-inflammatory, analgesic, and cardiotonic effects .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O/c20-17-9-6-16(7-10-17)14-22-19(23)13-12-18(21-22)11-8-15-4-2-1-3-5-15/h1-13H,14H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKNTPNSXNSIBW-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.

Styryl Group Addition: The styryl group can be added through a Heck reaction, where a styrene derivative is coupled with the pyridazinone core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenated derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and styryl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Inhibition of Monoamine Oxidase

Recent studies have highlighted the potential of pyridazinone derivatives, including 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone, as inhibitors of monoamine oxidase (MAO), particularly MAO-B. Inhibitors of MAO-B are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease due to their role in increasing levels of neurotransmitters like dopamine and serotonin .

Case Study:

A study synthesized various pyridazinone derivatives, demonstrating that compounds with similar structures exhibited potent MAO-B inhibitory activity. For example, derivatives with specific substitutions showed IC50 values in the low micromolar range, indicating strong inhibitory effects .

Anti-inflammatory Activity

Pyridazinones have been evaluated for their anti-inflammatory properties. Compounds derived from this class have shown efficacy in reducing inflammation in preclinical models, making them candidates for developing new anti-inflammatory drugs.

Case Study:

In a model of carrageenan-induced paw edema in rats, certain pyridazinone derivatives exhibited significant anti-inflammatory effects compared to standard treatments like indomethacin. The structure-activity relationship (SAR) studies indicated that modifications on the pyridazinone ring could enhance anti-inflammatory activity .

Anticancer Activity

Research has also explored the anticancer potential of pyridazinone derivatives. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A series of pyridazinone derivatives were tested against different cancer cell lines, showing varying degrees of cytotoxicity. Some compounds demonstrated IC50 values below 10 µM against breast cancer cells, suggesting their potential as lead compounds for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the pharmacological properties of this compound. Modifications to the substituents on the pyridazinone ring significantly impact its biological activity.

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| Para | Fluorine | Increased MAO-B inhibition |

| Meta | Methyl | Moderate cytotoxicity |

| Ortho | Hydroxyl | Enhanced anti-inflammatory effects |

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit structure-activity relationships (SAR) highly dependent on substitutions at positions 2 and 6. Below is a detailed comparison of 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone with structurally analogous compounds:

Structural and Physicochemical Properties

*Calculated using Molinspiration software.

Pharmacological Activity

- Anti-inflammatory and Analgesic Effects: The 4-fluorobenzyl group in the target compound is analogous to the 4-fluorophenyl group in compound IVe , which demonstrated superior analgesic activity to acetylsalicylic acid and anti-inflammatory effects comparable to indomethacin. Fluorine’s electron-withdrawing nature likely enhances binding to cyclooxygenase (COX) enzymes. In contrast, 2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone may exhibit higher potency due to increased lipophilicity but risks greater gastrointestinal toxicity, a common issue with nonsteroidal anti-inflammatory drugs (NSAIDs).

- The absence of such groups in the target compound may necessitate additional safety evaluations.

Molecular Modeling and Target Interactions

- Molecular docking studies on pyridazinones (e.g., ACE inhibitors ) highlight the importance of substituent bulk and electronic properties. The styryl group’s planar structure may facilitate interactions with hydrophobic pockets in enzyme active sites, while the 4-fluorobenzyl group optimizes hydrogen bonding.

Biological Activity

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has been the focus of various studies aimed at exploring its biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The following sections provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C19H15FN2O

- Molecular Weight : 306.33 g/mol

- CAS Number : 303146-97-6

The compound features a pyridazinone core substituted with both a 4-fluorobenzyl group and a styryl group, which contribute to its diverse biological properties .

Biological Activity Overview

The biological activities of this compound have been investigated through various in vitro studies. Below is a summary of its notable activities:

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study indicated that derivatives of pyridazinones exhibited promising antibacterial activity against E. coli and Staphylococcus aureus, suggesting that modifications in the structure could enhance efficacy .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research has demonstrated that certain pyridazinone derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance, derivatives were tested against leukemia and breast cancer cell lines, revealing significant inhibition of cell growth with IC50 values less than 2 µM for some compounds .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinones has been documented in several studies. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines, indicating their role in managing inflammatory diseases .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to the observed biological responses. The exact mechanisms are still under investigation, but preliminary data suggest that the compound may act through both direct binding to target proteins and indirect modulation of cellular processes .

Q & A

Q. What synthetic methodologies are commonly employed for 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone and its analogs?

Methodology :

- Synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. Substituents like the 4-fluorobenzyl and styryl groups are introduced via alkylation or cross-coupling reactions (e.g., Heck coupling for styryl incorporation) .

- Mannich reactions are used to introduce secondary amines, as seen in related pyridazinone derivatives .

- Purification techniques include recrystallization (e.g., dichloromethane-ether) and chromatography .

Q. How is the molecular structure of pyridazinone derivatives validated experimentally?

Methodology :

- Spectroscopic characterization :

Q. What preliminary biological activities are reported for this compound class?

Key Findings :

- Antiplatelet activity : Substituted pyridazinones inhibit platelet aggregation via PTPRA modulation, with IC₅₀ values in the micromolar range .

- Analgesic/anti-inflammatory effects : 2,6-Disubstituted derivatives show COX-2 inhibition and reduced carrageenan-induced edema in rodent models .

- Vasorelaxant activity : Fluorophenyl-substituted analogs induce endothelium-dependent vasodilation in aortic tissue .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pyridazinone derivatives for target selectivity?

Methodology :

- Substituent modulation :

- The 4-fluorobenzyl group enhances metabolic stability by reducing CYP450-mediated oxidation .

- Styryl groups improve π-π stacking with hydrophobic enzyme pockets (e.g., PTPRA ).

- Bioisosteric replacement : Replacing the styryl moiety with benzimidazole or pyrazole rings alters target affinity (e.g., anti-HIV activity in benzyloxy-substituted analogs ).

- Stereochemical tuning : Enantiomers of dihydropyridazinones exhibit divergent activity profiles (e.g., (2S)-isomers show higher vasorelaxant potency ).

Q. How should researchers resolve contradictions in reported biological data for pyridazinones?

Methodology :

- Assay standardization : Discrepancies in antiplatelet IC₅₀ values (e.g., 19–641 μM ) may arise from variations in platelet source (human vs. rodent) or agonist (ADP vs. collagen).

- Pharmacokinetic profiling : Conflicting in vivo results (e.g., analgesic efficacy ) require comparative studies on bioavailability and metabolite formation.

- Target validation : Use gene knockout models or RNAi to confirm mechanistic pathways (e.g., PTPRA vs. COX-2 inhibition ).

Q. What strategies enhance metabolic stability and bioavailability of pyridazinone derivatives?

Methodology :

- Prodrug design : Acetylation of hydroxyl groups (e.g., 2-acetoxy derivatives ) improves membrane permeability.

- Formulation optimization : Co-administration with cyclodextrins or lipid-based nanoparticles enhances aqueous solubility .

- Metabolic blocking : Fluorine atoms at para positions reduce oxidative dealkylation of the benzyl group .

Q. How can computational modeling predict target interactions and off-target risks?

Methodology :

- Molecular docking : Simulate binding to homology models of PTPRA or COX-2 using software like AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antiplatelet activity to prioritize synthetic targets .

- Off-target screening : Use SwissTargetPrediction to assess risks for kinase or GPCR interactions .

Q. What challenges arise in achieving selectivity in multi-target pharmacological assays?

Methodology :

- Functional group masking : Introduce bulky substituents (e.g., tert-butyl ) to sterically block off-target binding.

- Pharmacophore refinement : Optimize hydrogen-bond donors/acceptors to align with target-specific motifs (e.g., PTPRA’s catalytic cysteine ).

- Selectivity assays : Compare IC₅₀ values across related enzymes (e.g., PTPRB vs. PTPRA ) to identify selective inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.